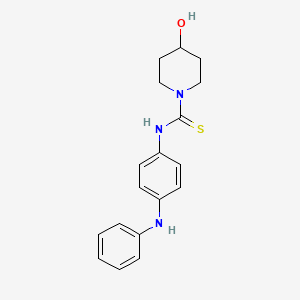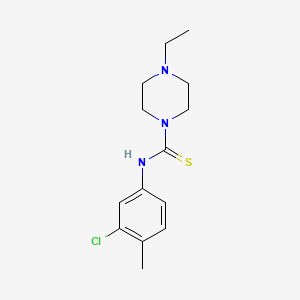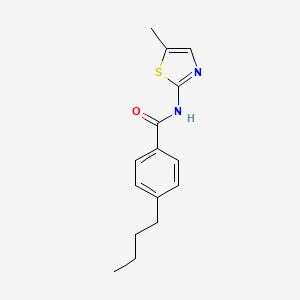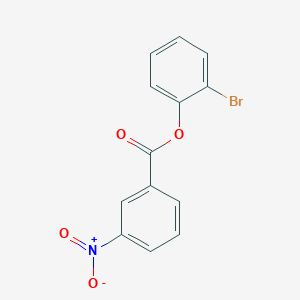
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide, also known as APHC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APHC belongs to the class of piperidine derivatives and is known to possess a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide is not fully understood. However, several research studies have suggested that N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide exerts its biological activity by inhibiting the activity of enzymes involved in viral replication and bacterial growth. N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has also been found to inhibit the production of pro-inflammatory cytokines, which are known to play a critical role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to possess several biochemical and physiological effects. In vitro studies have reported that N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide inhibits the activity of viral and bacterial enzymes, leading to the inhibition of viral replication and bacterial growth. N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In addition, N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has been reported to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has been found to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. However, the limitations of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide include its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has not been fully evaluated, and further studies are required to determine its safety profile.
Future Directions
Several future directions can be explored in the field of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide research. One potential direction is the development of new drugs based on the structure of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide. The antiviral, antibacterial, anti-inflammatory, and antitumor properties of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide make it a potential candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the evaluation of the toxicity of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide in vivo. Further studies are required to determine the safety profile of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide and its potential side effects. In addition, the mechanism of action of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide needs to be further elucidated to understand its biological activity fully.
Synthesis Methods
The synthesis of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide involves the reaction of 4-chlorophenyl isothiocyanate with 4-aminophenol in the presence of piperidine. The resulting product is then subjected to hydrolysis to obtain the final compound, N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide. The synthesis of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has been reported in several research articles, and the yield of the product has been found to be satisfactory.
Scientific Research Applications
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications. Several research studies have reported the antiviral activity of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide against a wide range of viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus. N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has also been found to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has been reported to exhibit anti-inflammatory and antitumor properties.
properties
IUPAC Name |
N-(4-anilinophenyl)-4-hydroxypiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-17-10-12-21(13-11-17)18(23)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-9,17,19,22H,10-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFYGMKCUDNBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)
![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)
